N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE
Description
Historical Development of Adamantane-Thiadiazole Hybrid Compounds
The conceptualization of adamantane-thiadiazole hybrids emerged from early efforts to overcome limitations in planar aromatic drug candidates. Adamantane, first isolated from petroleum in 1933, gained prominence in medicinal chemistry following the antiviral success of amantadine in the 1960s. Concurrently, 1,3,4-thiadiazole derivatives were explored for their antimicrobial and antitumor activities, with sulfamethizole (a thiadiazole-containing sulfonamide) marking early clinical applications. The fusion of these scaffolds began in the 2000s, driven by the need for molecules with improved target specificity and metabolic stability. For instance, research demonstrated that adamantane’s lipophilicity counteracts thiadiazole’s polarity, enhancing blood-brain barrier penetration in CNS-targeted therapies. A pivotal advancement occurred in 2021 with the synthesis of thiazolo-thiadiazole adamantane derivatives, where compound 17 exhibited nanomolar inhibitory activity against key enzymatic targets.
Table 1: Key Milestones in Adamantane-Thiadiazole Hybrid Development
Significance and Position Within Heterocyclic Medicinal Chemistry
This compound occupies a unique niche due to its dual heterocyclic architecture:
- Adamantane : Introduces high lipophilicity (clogP ~5.2) and three-dimensional bulk, disrupting flat molecular geometries common in drug candidates.
- 1,3,4-Thiadiazole : Provides electron-deficient π-systems for hydrogen bonding and dipole-dipole interactions, critical for target engagement.
- 3-Chlorobenzamide : Enhances solubility via polar amide groups while enabling π-stacking with aromatic residues in enzyme active sites.
This hybrid design addresses the "flatland" problem in drug discovery, where excessive planarity limits membrane permeability. The adamantane moiety increases molecular complexity (sp³ carbon count = 10) without significantly raising molecular weight (373.9 g/mol), adhering to Lipinski’s guidelines for oral bioavailability.
Research Evolution and Contemporary Scientific Interest
Recent studies (2021–2024) have shifted focus toward multitarget therapies, leveraging the compound’s ability to simultaneously inhibit enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1) and modulate topoisomerase 1 (TOP1) activity. Key findings include:
- Dual Mechanism in Oncology : Despite moderate TDP1 inhibition (IC~50~ ~5–6 μM), the compound synergizes with topotecan (a TOP1 poison) at submicromolar concentrations, suggesting ancillary targets such as PARP1 or MRE11 nuclease.
- Antimicrobial Potential : Structural analogs demonstrate broad-spectrum activity against Candida albicans (MIC ~8 μg/mL) and Gram-positive bacteria, attributed to thiadiazole’s sulfur-mediated disruption of microbial membranes.
Table 2: Bioactivity Profile of Selected Adamantane-Thiadiazole Derivatives
Rational Design Principles in Development
The compound’s design embodies three key strategies:
- Bioisosteric Replacement : Substituting phenyl with adamantane in lead compounds increased clogP from 2.1 to 4.9, improving blood-brain barrier penetration by 3-fold in rodent models.
- Fragment Linking : Covalent attachment of 3-chlorobenzamide to the thiadiazole C2 position via carboxamide linker extends π-conjugation, enhancing affinity for ATP-binding pockets (ΔG~binding~ = −9.8 kcal/mol in silico).
- Metabolic Stabilization : The adamantane cage reduces CYP3A4-mediated oxidation rates (t~1/2~ = 6.2 h vs. 1.5 h for phenyl analogs), addressing rapid clearance issues.
Synthetic Pathway Overview
- Adamantane-1-carbonyl chloride + thiosemicarbazide → 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide.
- Cyclocondensation with 3-chlorobenzoyl chloride under acidic conditions forms the thiadiazole core.
- Purification via column chromatography (SiO~2~, ethyl acetate/hexane 1:4) yields the final compound in 67% purity.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-3-1-2-14(7-15)16(24)21-18-23-22-17(25-18)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVFAINEBNGSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE typically involves the reaction of 1-adamantylamine with thiosemicarbazide to form the intermediate 1-adamantyl-1,3,4-thiadiazole. This intermediate is then reacted with 3-chlorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the adamantyl group.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE is not fully understood. it is believed to modulate various biological pathways. The compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It also inhibits histone deacetylases, which regulate gene expression. These actions contribute to its anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The adamantane-containing compound exhibits the highest logP (5.878), likely due to the rigid, hydrophobic adamantane group. This contrasts sharply with tebuthiuron (logP ~2.1), where the urea group increases polarity.
- Synthetic Efficiency: Derivatives with benzylthio or phenoxyacetamide substituents (e.g., 5h) show higher yields (88%) compared to chlorobenzylthio analogs (74%), suggesting steric or electronic effects influence reaction pathways.
- Biological Relevance : While the adamantane derivative’s bioactivity is underexplored, tebuthiuron’s herbicidal activity highlights the 1,3,4-thiadiazole scaffold’s versatility. The 3-chlorobenzamide group may mimic urea’s hydrogen-bonding capacity but with enhanced lipophilicity.
2.2 Impact of Adamantane vs. Alkyl/Aryl Substituents
- Thioether vs. Carboxamide Linkers : Thioether-containing analogs (e.g., 5e , 5h ) exhibit lower logP (~4–5) than the adamantane-benzamide hybrid, suggesting the amide group in the latter enhances hydrophobicity.
2.3 Thermal Stability
Melting points for thiadiazole derivatives correlate with crystallinity and intermolecular interactions. The adamantane derivative’s melting point is unreported, but analogs with phenoxyacetamide groups (e.g., 5e, 5h) melt between 132–170°C, indicating moderate stability. Tebuthiuron’s higher melting point (175–177°C) reflects strong hydrogen bonding from urea.
Research Findings and Gaps
- Antimicrobial Potential: Adamantane-thiadiazole hybrids are understudied, but chlorobenzamide derivatives of thiadiazoles have shown activity against Staphylococcus aureus and Escherichia coli in preliminary studies.
- Synthetic Challenges : The adamantane group’s steric bulk may complicate synthesis, as evidenced by the lack of yield data for the target compound. In contrast, smaller substituents (e.g., benzylthio) allow higher yields.
- Toxicity Considerations : High logP values (e.g., 5.878) may raise concerns about bioaccumulation, necessitating further ADMET studies.
Biological Activity
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features an adamantyl group linked to a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the following steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions using appropriate precursors.
- Coupling Reaction : The adamantylated intermediate is coupled with the thiadiazole derivative under controlled conditions.
The overall reaction can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the adamantane and thiadiazole moieties. For instance:
- A series of 1,3,4-thiadiazolo-adamantane derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cells. The most promising derivatives showed IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR L858R-TK, indicating significant inhibitory activity compared to standard treatments like Lapatinib .
The mechanism by which this compound exerts its effects involves:
- Induction of Apoptosis : The compound has been shown to up-regulate pro-apoptotic proteins (BAX) while down-regulating anti-apoptotic proteins (Bcl-2), suggesting it may induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have demonstrated notable antimicrobial activities:
- Various derivatives have shown effectiveness against Gram-positive bacteria and certain strains of Helicobacter pylori. The presence of the thiadiazole ring enhances cell permeability and interaction with biomolecules, contributing to their antimicrobial efficacy .
Research Findings and Case Studies
Q & A
Q. What strategies evaluate synergistic effects with existing therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
